molecular formula C20H30N4O3S B2707304 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1105250-32-5

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2707304
CAS No.: 1105250-32-5
M. Wt: 406.55
InChI Key: JYLAZDLBJKSPAD-UHFFFAOYSA-N
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Description

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a tetrahydrofuran moiety, and a thieno[3,4-c]pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the thieno[3,4-c]pyrazole ring, followed by the introduction of the tetrahydrofuran moiety and the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: The compound’s unique structure could be explored for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other thieno[3,4-c]pyrazole derivatives or compounds containing tetrahydrofuran moieties.

Uniqueness

What sets 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide apart is its unique combination of functional groups and structural motifs, which may confer distinct chemical and biological properties.

Biological Activity

The compound 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article details the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N4O2SC_{22}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 430.5 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H30N4O2S
Molecular Weight430.5 g/mol
CAS Number1105219-50-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
  • Introduction of substituents such as the cyclohexylacetamido and oxolan moieties via acylation or amination reactions.
  • Purification through recrystallization or chromatography to achieve high purity suitable for biological testing.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar pyrazole derivatives. For instance, compounds with pyrazolo[4,3-e][1,2,4]triazine structures demonstrated significant cytotoxicity against various human cancer cell lines (MCF-7 and K-562) . However, specific studies on the thieno[3,4-c]pyrazole derivatives have shown varying degrees of activity.

Table 1: Summary of Anticancer Activity Studies

Compound TypeCell Line TestedIC50 (µM)Observations
Pyrazolo[4,3-e][1,2,4]triazineMCF-7>50No significant cytotoxicity observed
Thieno[3,4-c]pyrazole derivativesK-562Not reportedFurther studies needed

Antimicrobial and Anti-inflammatory Activity

Pyrazole derivatives are often noted for their antimicrobial and anti-inflammatory properties. A review highlighted that various pyrazole-containing compounds exhibited antibacterial and antifungal activities . The specific activity of our compound remains to be fully characterized but aligns with the general trend observed in related structures.

The mechanism by which pyrazole derivatives exert their biological effects often involves interactions with key enzymes or receptors. For instance, inhibition of protein kinases has been a noted action for some pyrazole derivatives . The specific interactions for this compound require further investigation but may involve similar pathways.

Case Studies

  • Case Study on Pyrazolo[4,3-e][1,2,4]triazines : In a study examining a series of new acyclonucleosides containing a pyrazolo structure, none exhibited significant cytotoxicity against tested cancer cell lines at concentrations below 50 µM .
  • Antimicrobial Activity Evaluation : A broader evaluation of pyrazole derivatives indicated promising results against various microbial strains; however, specific data on this compound is still lacking .

Properties

IUPAC Name

2-cyclohexyl-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3S/c25-18(9-14-5-2-1-3-6-14)22-20-16-12-28-13-17(16)23-24(20)11-19(26)21-10-15-7-4-8-27-15/h14-15H,1-13H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLAZDLBJKSPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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